synthesis of 1-(1H-Benzo[d]imidazol-2-yl)-3-(methylthio)propan-1-amine
synthesis of 1-(1H-Benzo[d]imidazol-2-yl)-3-(methylthio)propan-1-amine
An In-Depth Technical Guide to the Synthesis of 1-(1H-Benzo[d]imidazol-2-yl)-3-(methylthio)propan-1-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of a proposed synthetic route for 1-(1H-Benzo[d]imidazol-2-yl)-3-(methylthio)propan-1-amine, a molecule of interest in medicinal chemistry due to its benzimidazole core. Benzimidazole derivatives are known to exhibit a wide range of pharmacological activities.[1][2][3] This document details a plausible and scientifically grounded synthetic strategy, starting from readily available precursors. The proposed methodology is based on the well-established Phillips condensation reaction, a cornerstone in the synthesis of 2-substituted benzimidazoles.[4][5] We will delve into the mechanistic underpinnings of this reaction, provide a detailed step-by-step experimental protocol, and discuss potential challenges and optimization strategies. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the synthesis of novel benzimidazole-containing compounds for drug discovery and development.
Introduction: The Significance of the Benzimidazole Scaffold
The benzimidazole nucleus, a bicyclic system composed of fused benzene and imidazole rings, is a privileged scaffold in medicinal chemistry.[6][7] Its structural resemblance to naturally occurring purines allows it to readily interact with various biological macromolecules. This has led to the development of a plethora of benzimidazole-containing drugs with a broad spectrum of therapeutic applications, including anti-ulcer (omeprazole), anthelmintic (albendazole), and antihistaminic agents.[1][3] The target molecule, 1-(1H-Benzo[d]imidazol-2-yl)-3-(methylthio)propan-1-amine, incorporates this key heterocyclic motif linked to a side chain derived from the essential amino acid L-methionine, suggesting potential for unique biological activities.
Proposed Synthetic Strategy: The Phillips Condensation Approach
The most direct and widely employed method for the synthesis of 2-substituted benzimidazoles is the Phillips condensation reaction.[4][5] This reaction involves the condensation of an o-phenylenediamine with a carboxylic acid under acidic conditions.[8][9] For the synthesis of our target molecule, the logical precursors are o-phenylenediamine and L-methionine.
The proposed reaction proceeds via the initial acylation of one of the amino groups of o-phenylenediamine by the carboxylic acid group of L-methionine, followed by an intramolecular cyclization and dehydration to form the benzimidazole ring.
Caption: Proposed .
In-Depth Experimental Protocol
This section provides a detailed, step-by-step protocol for the proposed synthesis.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Purity | Source |
| o-Phenylenediamine | C₆H₈N₂ | 108.14 | >98% | Commercial |
| L-Methionine | C₅H₁₁NO₂S | 149.21 | >99% | Commercial |
| Polyphosphoric Acid (PPA) | H(n+2)P(n)O(3n+1) | - | 115% H₃PO₄ equiv. | Commercial |
| Sodium Bicarbonate | NaHCO₃ | 84.01 | >99% | Commercial |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | ACS Grade | Commercial |
| Hexane | C₆H₁₄ | 86.18 | ACS Grade | Commercial |
| Deionized Water | H₂O | 18.02 | - | - |
Reaction Procedure
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add o-phenylenediamine (1.08 g, 10 mmol) and L-methionine (1.49 g, 10 mmol).
-
Addition of Catalyst: Carefully add polyphosphoric acid (PPA) (approximately 20 g) to the flask. PPA serves as both a catalyst and a dehydrating agent, facilitating the cyclization.[10][11][12]
-
Heating and Reaction Monitoring: Heat the reaction mixture to 140-160 °C with constant stirring. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate:hexane (e.g., 7:3 v/v). The reaction is typically complete within 4-6 hours.
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Carefully pour the viscous mixture into a beaker containing crushed ice (approximately 100 g) with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases and the pH is approximately 8.
-
The crude product may precipitate out of the solution.
-
-
Extraction:
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (2 x 30 mL).
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification:
-
Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.
-
The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.
-
Characterization
The structure of the synthesized 1-(1H-Benzo[d]imidazol-2-yl)-3-(methylthio)propan-1-amine can be confirmed by standard spectroscopic techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.[13][14][15][16]
Mechanistic Insights and Rationale
The Phillips condensation reaction proceeds through a well-understood mechanism.[5]
Caption: Overall workflow for the synthesis and purification.
The use of polyphosphoric acid (PPA) is advantageous as it acts as a non-oxidizing acid catalyst and a powerful dehydrating agent, driving the equilibrium towards the formation of the benzimidazole ring.[10][11]
Potential Challenges and Optimization
-
Decarboxylation: A potential side reaction is the decarboxylation of the amino acid at elevated temperatures.[17][18] Careful temperature control is crucial. Microwave-assisted synthesis could be an alternative to conventional heating, as it often leads to shorter reaction times and higher yields with fewer side products.[3][19][20][21]
-
Amino Group Protection: The primary amine of L-methionine could potentially react. However, under the acidic conditions of the Phillips condensation, the amino group is likely protonated and thus protected from acting as a nucleophile.[22] If side reactions involving the amine are significant, the use of a protecting group like Boc or Cbz might be necessary, followed by a deprotection step.[23][24]
-
Purification: The basic nature of the product amine and the benzimidazole nitrogen atoms can sometimes lead to tailing on silica gel chromatography. The addition of a small amount of triethylamine (e.g., 1%) to the eluent can help to mitigate this issue.
Conclusion
The can be effectively approached through the Phillips condensation of o-phenylenediamine and L-methionine. The proposed protocol, utilizing polyphosphoric acid as a catalyst and dehydrating agent, offers a direct and efficient route to this target molecule. While potential challenges such as decarboxylation exist, careful control of reaction parameters and consideration of alternative techniques like microwave-assisted synthesis can lead to a successful outcome. This guide provides a solid foundation for researchers to undertake the synthesis and further explore the biological potential of this and related benzimidazole derivatives.
References
- Cescon, L. A., & Day, A. R. (1961). Preparation of Some Benzimidazolylamino Acids. Reactions of Amino Acids with o-Phenylenediamines. The Journal of Organic Chemistry, 26(3), 581–585.
- Facile Synthesis, Characterization and Antimicrobial Activity of 2-Alkanamino Benzimidazole Deriv
- Comprehensive investigation of two substituted benzimidazoles: Design, synthesis, biological assessment, and characterization. Current Trends in Pharmacy and Pharmaceutical Chemistry.
- Microwave-assisted Synthesis of Some Benzimidazole Derivatives: A Case for a Compar
- Synthesis of benzimidazoles from o-phenylenediamines with α-keto acids via amino acid c
- A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy.
- The Highly Efficient Synthesis of 1,2-Disubstituted Benzimidazoles Using Microwave Irradi
- [Synthesis of benzimidazole derivatives by amino acid action on ortho-phenylenediamine, variously substituted in positions 4 and 5]. PubMed.
- An Outline to Preparation of Biological Active Benzimidazoles Using Microwave Approach. Journal of Chemical and Pharmaceutical Research.
- Importance of Microwave Reactions in the Synthesis of Novel Benzimidazole Derivatives A Review. Journal of Chemical and Pharmaceutical Research.
- 23.13: Protection of Amino Groups in Synthesis. Chemistry LibreTexts.
- The phenacyl group as an efficient thiol protecting group in a peptide condensation reaction by the thioester method. PubMed.
- Synthesis of 4-(1H-benzo[d]imidazol-2yl) benzenamide (1):. Rasayan Journal of Chemistry.
- Commonly Used Condensation Agents in Peptide Solid Phase Synthesis. BOC Sciences.
- Synthesis of 2-(N-Benzylpyrrolyl)
- Amino Acid-Protecting Groups.
- Protecting group. Wikipedia.
- Benzimidazole synthesis. Organic Chemistry Portal.
- Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transform
- A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy.
- Synthesis of Substituted 2-Aminoimidazoles via Pd-Catalyzed Alkyne Carboamination Reactions. Application to the Synthesis of Preclathridine Natural Products.
- PHILLIPS CONDENSATION REACTION | EXPLAN
- Synthesis of Benzimidazoles from Amino Acids with Solvent-free Melting Method.
- Synthesis of benzimidazole by polyphosphoric acid.87.
- Synthesis of N-Arylindazoles and Benzimidazoles from a Common Intermedi
- The Use of Polyphosphoric Acid in the Synthesis of 2-Aryl- and 2-Alkyl-substituted Benzimidazoles, Benzoxazoles and Benzothiazoles. Journal of the American Chemical Society.
- Various synthesis strategies for 2‐N‐(alkylamino)benzothiazoles.
- Synthetic approaches to benzimidazoles from o-phenylenediamine: A literature review.
- Synthesis, Spectroscopic & DFT studies of Novel N-((1H-benzo[d]imidazol-1-yl) methyl).
- Preparation of 1,2-substituted benzimidazoles via a copper-catalyzed three component coupling reaction. PMC.
- Synthesis and Spectroscopic Analysis of Novel 1H-Benzo[d]imidazoles Phenyl Sulfonylpiperazines. PMC.
- Radical Mediated Decarboxylation of Amino Acids via Photochemical Carbonyl Sulfide (COS)
- The mechanism of decarboxylation of some 5-aminoimidazole-4-carboxylic acids and the influence of transition metals.
- Technical Support Center: Synthesis of 2-Substituted Benzimidazoles. Benchchem.
- Synthesis, Spectroscopic & DFT studies of Novel N-((1H-benzo[d]imidazol-1-yl) methyl)-N-(2-(trifluoromethyl)phenyl)-4,5-dihydrothiazol-2-amine.
- Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies, Antioxidant and Insilico Studies. MDPI.
- Comprehensive investigation of two substituted benzimidazoles: Design, synthesis, biological assessment, and characterization. Current Trends in Pharmacy and Pharmaceutical Chemistry.
- Phillips‐Ladenburg Benzimidazole Synthesis. CoLab.
- An Efficient Synthesis of 2-Substituted Benzimidazoles via Photocatalytic Condensation of o-Phenylenediamines and Aldehydes.
- 1H-benzo[d]imidazol-2-yl)methyl)prop-2-yn-1-amine (MBA-159), a new multitarget small molecule for the therapy of Alzheimer's disease. PubMed.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis of benzimidazoles from o-phenylenediamines with α-keto acids via amino acid catalysis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. A concise synthesis of benzimidazoles via the microwave-assisted one-pot batch reaction of amino acids up to a 10-g scale - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. adichemistry.com [adichemistry.com]
- 6. Facile Synthesis, Characterization and Antimicrobial Activity of 2-Alkanamino Benzimidazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 7. Comprehensive investigation of two substituted benzimidazoles: Design, synthesis, biological assessment, and characterization - Curr Trends Pharm Pharm Chem [ctppc.org]
- 8. A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of 2-(N-Benzylpyrrolyl)-benzimidazoles Using Polyphosphoric Acid Prompted Cyclocondensation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. op.niscpr.res.in [op.niscpr.res.in]
- 14. Synthesis and Spectroscopic Analysis of Novel 1H-Benzo[d]imidazoles Phenyl Sulfonylpiperazines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies, Antioxidant and Insilico Studies [mdpi.com]
- 17. Radical Mediated Decarboxylation of Amino Acids via Photochemical Carbonyl Sulfide (COS) Elimination | MDPI [mdpi.com]
- 18. The mechanism of decarboxylation of some 5-aminoimidazole-4-carboxylic acids and the influence of transition metals - Chemical Communications (London) (RSC Publishing) [pubs.rsc.org]
- 19. asianpubs.org [asianpubs.org]
- 20. jchemrev.com [jchemrev.com]
- 21. jocpr.com [jocpr.com]
- 22. chem.libretexts.org [chem.libretexts.org]
- 23. researchgate.net [researchgate.net]
- 24. Protecting group - Wikipedia [en.wikipedia.org]
